molecular formula C14H8NO7S- B1228684 Nuclear fast red(1-)

Nuclear fast red(1-)

Cat. No. B1228684
M. Wt: 334.28 g/mol
InChI Key: AMXZGMCPHWGQGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear fast red(1-) is an organosulfonate oxoanion that is the conjugate base of nuclear fast red free acid, obtained by deprotonation of the sulfo group. It is a conjugate base of a nuclear fast red free acid.

Scientific Research Applications

  • Histochemical Staining : NFR is widely used as a red nuclear counterstain in histochemical procedures. It helps in differentiating nuclear and cytoplasmic components in tissue sections, primarily following procedures that yield blue products (Frank, Dapson, Wickersham, & Kiernan, 2007).

  • Analytical Chemistry : NFR has been utilized in semi-quantitative trace analysis through surface enhanced resonance Raman scattering (SERRS) and surface enhanced Raman scattering (SERS). This technique provides a sensitive method for detecting and quantifying NFR in various concentrations (Shadi, Chowdhry, Snowden, & Withnall, 2001).

  • Photocatalytic Treatment of Wastewater : The degradation and organic content reduction of NFR in aqueous solutions have been studied in the context of photocatalytic oxidation. This research is important for the treatment of colored wastewater from medical laboratories (Deletze et al., 2016).

  • Chemosensor Development : NFR has been used in developing colorimetric chemosensors for detecting ions like Hg2+ and iodide in aqueous solutions. This is important for environmental monitoring and analytical applications (Fukushima & Aikawa, 2020; Fukushima & Aikawa, 2021).

  • Alternative Staining in Cytology : NFR, combined with light green stain, has been investigated as an alternative to routine hematoxylin and eosin staining in cytology, demonstrating significant results (Zafar et al., 2019).

  • Adsorptive Stripping Voltammetry : NFR has been applied in the simultaneous determination of bismuth and copper by adsorptive stripping voltammetry, showing potential in the selective and sensitive analysis of these metals (Gholivand & Romiani, 2006).

  • Protein Interaction Studies : The interaction of NFR with human serum albumin has been studied using experimental and computational approaches, providing insights into the binding behavior and structural effects of NFR on proteins (Gholivand, Jalalvand, Goicoechea, & Omidi, 2013).

properties

IUPAC Name

4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7S/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16/h1-4,18-19H,15H2,(H,20,21,22)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXZGMCPHWGQGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NO7S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nuclear fast red(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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